Formanilide, o-phenyl-
Overview
Description
Formanilide, also known as N-phenylformamide , is a simple aromatic molecule that exhibits a peptide bond. The peptide bond, represented as –NH–C(O)–, plays a crucial role in nature, serving as the foundation for binding different amino acids during protein formation . Formanilide is a secondary amide, making it an excellent model for studying conformational isomerism related to the peptide group and large amplitude motions associated with this functional group.
Molecular Structure Analysis
Formanilide exists as a mixture of trans and cis isomers. The trans isomer (with C_s symmetry) is planar, while the cis isomer (with C_1 symmetry) has a twisted structure. In the cis isomer, the amide group is rotated by approximately 36.7° relative to the phenyl ring. The amide bond –NH–C(O)– is planar in the trans formanilide and somewhat nonplanar in the cis isomer .
Scientific Research Applications
Spectroscopy and Structural Analysis
Free-Jet Rotational Spectroscopy : Formanilide's rotational spectrum has been investigated using free-jet millimeter-wave absorption spectroscopy, particularly focusing on the conformer with the formyl hydrogen anti to the phenyl group. This study includes measurements of several rotational transitions for both normal and ND isotopic species, emphasizing the coplanar nature of all atoms in the peptidic group to the ring (Ottaviani et al., 2001).
Conformational Equilibrium and Isomerism : Investigations have shown the existence of cis and trans isomers of formanilide, with studies on gas-phase conformations and relative stabilities. These studies reveal insights into the structural dynamics and energetic aspects of the isomers (Manea et al., 1997); (Blanco et al., 2005).
Molecular Structure and Stability : Gas-phase electron diffraction and quantum chemical studies have been used to determine the molecular structure and relative stability of trans and cis isomers of formanilide, providing insights into the structural parameters and bond dissociation energies (Marochkin & Dorofeeva, 2013).
Mechanism of Action
Formanilide’s mechanism of action primarily relates to its role as a model compound for understanding peptide bond conformational isomerism. Its restricted rotation about the N–C(O) bond allows for exploration of the relationship between functionality and conformation, which is fundamental in biological systems .
Properties
IUPAC Name |
N-(2-phenylphenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZDVIMOCJVZLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-21-4 | |
Record name | Formanilide, o-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-PHENYLFORMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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